molecular formula C19H20N4 B6075610 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane

1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane

Cat. No.: B6075610
M. Wt: 304.4 g/mol
InChI Key: GABMHOLOPVGKQW-UHFFFAOYSA-N
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Description

1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane is a complex organic compound that features a unique structure combining a naphthalene ring, a triazine ring, and an azepane ring

Properties

IUPAC Name

1-(5-naphthalen-1-yl-1,2,4-triazin-3-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-6-13-23(12-5-1)19-21-18(14-20-22-19)17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABMHOLOPVGKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CN=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazine ring through a cyclization reaction involving appropriate precursors. The naphthalene ring is then introduced via a coupling reaction, followed by the formation of the azepane ring through a ring-closing reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce partially or fully reduced triazine or azepane rings .

Scientific Research Applications

1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane can be compared with other similar compounds, such as:

The uniqueness of 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane lies in its combination of the naphthalene, triazine, and azepane rings, which confer distinct chemical and biological properties.

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